Prelycopersene pyrophosphate
Description
Contextualizing Prelycopersene Pyrophosphate as a Pivotal Biosynthetic Intermediate
This compound, also known as prephytoene pyrophosphate, is a C40 isoprenoid that serves as a critical intermediate in the biosynthesis of carotenoids. nih.govnih.gov Carotenoids are a diverse class of pigments responsible for many of the yellow, orange, and red hues seen in nature and play vital roles in photosynthesis and as precursors to hormones. nih.govnih.gov The journey to these colorful compounds begins with the universal five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.orgguidetopharmacology.orgcreative-proteomics.com
Through a series of condensation reactions, these C5 units are assembled into the C20 molecule, geranylgeranyl pyrophosphate (GGPP). wiley.comlipidmaps.org This compound stands at a significant branch point, serving as a precursor for various essential molecules, including chlorophylls (B1240455) and gibberellins (B7789140). wiley.com For the synthesis of carotenoids, the first committed step is the head-to-head condensation of two molecules of GGPP, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY). nih.govwiley.comcreative-biostructure.com This two-step reaction first forms this compound, which is then converted by the same enzyme into phytoene, the first colorless carotenoid in the pathway. nih.govcreative-biostructure.comwikipedia.org
The formation of this compound is, therefore, the definitive entry point into the carotenoid biosynthetic pathway, channeling the flow of GGPP towards the production of phytoene and all subsequent carotenoids. wiley.comfrontiersin.org Its transient nature underscores its role as a key pivot point, immediately preceding the formation of the foundational C40 backbone of the carotenoid family.
Historical Discoveries and Foundational Research on this compound Biosynthesis
The existence and role of this compound as an intermediate in carotenoid biosynthesis were elucidated through pioneering research in the early 1970s. Scientists studying cell-free enzyme systems from organisms such as tomato fruit plastids and the fungus Phycomyces blakesleeanus were instrumental in this discovery. uri.edunih.govnih.gov
These studies demonstrated that in the pathway converting GGPP to phytoene, an intermediate compound was formed. uri.edunih.gov This intermediate was isolated and identified as this compound. Further experiments confirmed that this newly identified compound could be converted into phytoene by the same enzyme system, solidifying its position as a true intermediate in the biosynthetic pathway. nih.govannualreviews.org
Key enzymes implicated in this process were squalene (B77637) synthetase and, more specifically, the phytoene synthase complex. nih.goviupac.org Research showed that the phytoene synthase complex could be dissociated into subunits, one of which was the this compound synthetase, responsible for the conversion of isopentenyl pyrophosphate to both GGPP and this compound. nih.goviupac.org These foundational studies were crucial in mapping out the initial steps of carotenoid biosynthesis and establishing the precise role of this compound.
Data Tables
Key Enzymes in the Biosynthesis of this compound and its Conversion to Phytoene
| Enzyme Name | Abbreviation | Function |
| Geranylgeranyl Diphosphate (B83284) Synthase | GGPPS | Catalyzes the synthesis of Geranylgeranyl pyrophosphate (GGPP) from Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP). wiley.com |
| Phytoene Synthase | PSY | A bifunctional enzyme that first catalyzes the head-to-head condensation of two GGPP molecules to form this compound. nih.govwikipedia.orgfrontiersin.org It then converts this intermediate into Phytoene. nih.govwikipedia.orgfrontiersin.org |
| This compound Synthetase | - | A subunit of the phytoene synthase complex that catalyzes the formation of both GGPP and this compound from IPP. nih.goviupac.org |
| Squalene/Phytoene Synthase Family | - | A family of enzymes to which Phytoene synthase belongs, characterized by their ability to catalyze the head-to-head condensation of prenyl pyrophosphates. wikipedia.org |
Properties
Molecular Formula |
C40H68O7P2 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+ |
InChI Key |
RVCNKTPCHZNAAO-QKUGLALCSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C1C(C1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Synonyms |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origin of Product |
United States |
Enzymology and Biosynthetic Pathways of Prelycopersene Pyrophosphate
Upstream Precursor Integration: The Role of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate
The universal precursors for all isoprenoids, including prelycopersene pyrophosphate, are the five-carbon (C5) isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net These molecules serve as the fundamental building blocks that are sequentially assembled to create longer-chain isoprenoid molecules. nih.gov The biosynthesis of carotenoids is initiated by the isomerization of IPP to DMAPP, a reversible reaction catalyzed by the enzyme IPP isomerase. nih.gov Subsequently, three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 compound, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net The production of IPP and DMAPP is accomplished through two distinct and evolutionarily divergent metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgthieme-connect.com
The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a vital metabolic route present in the cytosol of eukaryotes (including plants, animals, and fungi), archaea, and some bacteria. wikipedia.orgnih.gov This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.orgigem.org In plants, the MVA pathway is primarily responsible for producing the precursors for cytosolic and mitochondrial isoprenoids, such as sesquiterpenes and triterpenes (including sterols). researchgate.netoup.combiorxiv.org While the bulk of precursors for carotenoid synthesis in plants originates from the MEP pathway, evidence of metabolic crosstalk exists, where IPP produced in the cytosol via the MVA pathway can be transported into plastids and contribute to carotenoid biosynthesis under certain conditions. biorxiv.org The key regulatory enzyme in this pathway is HMG-CoA reductase, which is a target for various regulatory mechanisms. metwarebio.com
The methylerythritol phosphate (MEP) pathway, also referred to as the non-mevalonate pathway, operates in the plastids of plants and algae, as well as in most bacteria and some protozoa. wikipedia.orgnih.govrsc.org It is the primary source of IPP and DMAPP for the biosynthesis of plastidial isoprenoids, including monoterpenes, diterpenes, and, crucially, carotenoids (tetraterpenes). researchgate.netoup.comfrontiersin.org The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.orgrsc.org In higher plants, the MEP and MVA pathways operate in separate cellular compartments—the MEP pathway in plastids and the MVA pathway in the cytosol. wikipedia.orgoup.com This compartmentalization allows for independent regulation, although exchanges between the two pathways have been documented. thieme-connect.combiorxiv.org The MEP pathway is essential for the viability of the organisms in which it operates and represents a target for the development of certain antibiotics and herbicides. nih.gov
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Primary Location | Cytosol (Eukaryotes, Archaea) wikipedia.orgoup.com | Plastids (Plants, Algae), most Bacteria thieme-connect.comoup.com |
| Starting Substrates | Acetyl-CoA wikipedia.orgigem.org | Pyruvate and Glyceraldehyde 3-Phosphate biorxiv.orgrsc.org |
| Primary Products in Plants | Precursors for sesquiterpenes, triterpenes (sterols) researchgate.net | Precursors for monoterpenes, diterpenes (gibberellins), tetraterpenes (carotenoids), chlorophylls (B1240455) researchgate.netfrontiersin.org |
| Key Regulatory Enzyme | HMG-CoA Reductase metwarebio.com | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) rsc.org |
Geranylgeranyl Pyrophosphate (GGPP) as the Immediate Substrate for this compound Synthesis
Geranylgeranyl pyrophosphate (GGPP), a C40 isoprenoid, is the direct precursor for all carotenoids. wikipedia.orgbiorxiv.org The synthesis of this compound is the first step in the head-to-head condensation of two GGPP molecules. brainkart.com This reaction is the first committed step in the carotenoid biosynthetic pathway, marking the diversion of isoprenoid precursors specifically toward carotenoid formation. frontiersin.orgwikipedia.org The enzyme responsible for this conversion is phytoene (B131915) synthase (PSY), which catalyzes a two-step reaction. frontiersin.orgwikipedia.org In the first step, two molecules of GGPP are condensed to form the intermediate, this compound. brainkart.comebi.ac.uk This initial condensation is a critical control point, as GGPP is also a substrate for the synthesis of other essential plastidial isoprenoids, including chlorophylls, tocopherols (B72186) (Vitamin E), and gibberellins (B7789140). biorxiv.orgnih.gov
This compound Synthase: Catalytic Mechanisms and Enzyme Complex Dynamics
The term "this compound synthase" refers to the enzymatic activity that catalyzes the formation of this compound from two molecules of GGPP. This activity is the first part of the bifunctional reaction carried out by the enzyme Phytoene Synthase (PSY; EC 2.5.1.32). frontiersin.orgnih.gov PSY first synthesizes this compound and then converts it into 15-cis-phytoene, the first C40 hydrocarbon of the pathway. frontiersin.orgwikipedia.org
Phytoene synthase is characterized as a bifunctional enzyme that belongs to the squalene (B77637)/phytoene synthase family. frontiersin.orgwikipedia.org Research on PSY from various plant sources, such as tomato, has shown that its catalytic activity is strictly dependent on the presence of Mn²⁺ as a cofactor. frontiersin.orgnih.gov The enzyme is typically membrane-associated, residing in the plastid stroma and associated with envelope or thylakoid membranes, which is logical given that its substrate (GGPP) and product (phytoene) are lipophilic. frontiersin.orgbioone.orgnih.gov
Early studies involving the purification of the phytoene synthase complex from tomato fruit plastids revealed that it has a molecular weight of approximately 200,000. nih.gov This complex could be dissociated under low ionic strength conditions on DEAE-cellulose chromatography into smaller subunits. nih.gov One of these subunits, with a molecular weight of about 40,000, was identified as the this compound synthetase. nih.gov This subunit was shown to catalyze the conversion of isopentenyl pyrophosphate into both geranylgeranyl pyrophosphate and this compound, confirming their roles as intermediates in phytoene synthesis. nih.gov
| Property | Description | References |
|---|---|---|
| Enzyme Name | Phytoene Synthase (PSY) | frontiersin.orgwikipedia.org |
| EC Number | 2.5.1.32 | frontiersin.org |
| Reaction Catalyzed | 2 Geranylgeranyl-PP → Prelycopersene-PP → 15-cis-Phytoene + 2 PPi | frontiersin.orgbrainkart.comebi.ac.uk |
| Substrate | Geranylgeranyl pyrophosphate (GGPP) | wikipedia.orgbiorxiv.org |
| Intermediate | This compound | brainkart.comannualreviews.org |
| Cofactor Requirement | Strictly dependent on Mn²⁺ | frontiersin.orgnih.gov |
| Cellular Location | Plastids (stroma, associated with envelope and thylakoid membranes) | wikipedia.orgbioone.org |
| Complex Molecular Weight | Approx. 200,000 Daltons (Tomato fruit plastids) | nih.gov |
| Subunit Molecular Weight (this compound Synthetase) | Approx. 40,000 Daltons | nih.gov |
The synthesis of carotenoids is thought to occur within a large, membrane-associated multi-enzyme complex, or "metabolon," to facilitate the efficient channeling of lipophilic intermediates. nih.govbioone.org Phytoene synthase is a key component of this complex. Studies in tomato and pepper chromoplasts have shown that PSY is part of a high-molecular-mass complex that also includes upstream enzymes like isopentenyl pyrophosphate isomerase (IDI) and geranylgeranyl pyrophosphate synthase (GGPPS). bioone.orgresearchgate.net This co-localization facilitates the direct transfer of precursors, preventing the diffusion of intermediates and their use by competing metabolic pathways. nih.govnih.gov
The association of PSY with GGPPS is particularly important for channeling the GGPP substrate directly into carotenoid biosynthesis. nih.gov Co-immunoprecipitation experiments have confirmed a physical interaction between GGPPS and PSY isoforms in plants like tomato. biorxiv.org The dynamic assembly and disassembly of these enzyme complexes are likely a key regulatory mechanism. Early research demonstrated that the phytoene synthetase complex from tomato plastids could be dissociated, separating the this compound synthetase activity from other components. nih.gov This suggests that the association within the complex is not permanent and may be regulated by cellular conditions, allowing for modulation of the metabolic flux into the carotenoid pathway. nih.govnih.gov
Enzymatic Reaction Stereochemistry and Intermediate Formation
The formation of this compound is a critical step in the biosynthesis of carotenoids. This reaction involves the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP). The stereochemistry of this process has been a subject of investigation to understand the precise mechanistic steps.
The synthesis of trans-phytoene proceeds through the intermediate this compound. nih.gov Observations in a Mycobacterium species indicate that during the formation of the trans isomer of phytoene, one pro-R and one pro-S hydrogen atom are lost from the C-1 position of the two participating geranylgeranyl pyrophosphate molecules. annualreviews.org Conversely, in the formation of cis-phytoene, the pro-S hydrogen is lost from C-1 of each GGPP molecule. annualreviews.org The initial condensation of two GGPP molecules to form this compound is considered a key step. nih.govthegoodscentscompany.comacs.organnualreviews.orgnih.gov
The enzyme responsible for this conversion, this compound synthetase, has been isolated and characterized. In tomato fruit plastids, this enzyme exists as part of a larger phytoene synthetase complex. nih.gov The this compound synthetase subunit has a molecular weight of approximately 40,000 Daltons and catalyzes the conversion of isopentenyl pyrophosphate to both geranylgeranyl pyrophosphate and this compound. nih.gov The formation of these compounds as intermediates in phytoene synthesis has been supported by studies on various enzyme systems. nih.gov
The proposed mechanism for the formation of squalene, a related triterpene, from farnesyl pyrophosphate (FPP) provides a model for understanding the formation of this compound from GGPP. annualreviews.org This involves the initial formation of a presqualene pyrophosphate intermediate, which is analogous to this compound. annualreviews.orgacs.org
| Reaction Step | Enzyme/Complex | Substrate(s) | Product(s) | Key Stereochemical Observation |
| Formation of this compound | This compound Synthetase (part of Phytoene Synthetase Complex) | 2 x Geranylgeranyl Pyrophosphate | This compound | Involves specific loss of pro-R and pro-S hydrogens from C-1 of GGPP depending on the final phytoene isomer. annualreviews.org |
| Conversion to Phytoene | Phytoene Synthase | This compound | Phytoene | The stereochemistry of the final phytoene product (cis or trans) is determined in this process. nih.gov |
Downstream Conversion of this compound to Phytoene and Carotenoid Pathway Progression
This compound is the immediate precursor to phytoene, the first C40 carotenoid in the biosynthetic pathway. pnas.org The conversion of this compound to phytoene is catalyzed by the enzyme phytoene synthase (PSY). frontiersin.orgnih.gov This enzyme is bifunctional, catalyzing both the formation of this compound from two molecules of GGPP and its subsequent conversion into phytoene. pnas.orgnih.gov
Once phytoene is synthesized, it enters the main carotenoid biosynthetic pathway. Phytoene itself is a colorless compound. bioone.org A series of desaturation reactions, catalyzed by desaturases, introduces conjugated double bonds into the phytoene backbone. mdpi.com These desaturations lead to the formation of colored carotenoids like lycopene (B16060). From lycopene, the pathway can branch, with cyclization reactions forming the characteristic rings of carotenes such as β-carotene and α-carotene. bioone.orgresearchgate.net Further modifications, including hydroxylations, lead to the formation of xanthophylls. bioone.org
The entire process, from GGPP to the diverse array of carotenoids, occurs within the plastids of plant cells. aocs.org The enzymes involved, including phytoene synthase, are often organized into multi-enzyme complexes, which may facilitate the channeling of intermediates through the pathway. bioone.org
| Pathway Stage | Key Molecule(s) | Enzyme(s) | Description |
| Phytoene Synthesis | This compound, Phytoene | Phytoene Synthase (PSY) | Phytoene synthase converts this compound into phytoene, the first C40 carotenoid. pnas.orgfrontiersin.orgnih.gov This is a major rate-limiting step in the overall pathway. researchgate.netspringernature.com |
| Desaturation | Phytoene, Phytofluene, ζ-Carotene, Neurosporene, Lycopene | Phytoene Desaturase, ζ-Carotene Desaturase | A series of four desaturation steps converts the colorless phytoene into the red-colored lycopene. mdpi.com |
| Cyclization | Lycopene, α-Carotene, β-Carotene | Lycopene Cyclases (LCYB, LCYE) | Lycopene undergoes cyclization at one or both ends of the molecule to form α-carotene and β-carotene. researchgate.net |
| Hydroxylation | α-Carotene, β-Carotene, Lutein (B1675518), Zeaxanthin (B1683548) | Carotenoid Hydroxylases | Hydroxylation of the cyclic carotenes produces various xanthophylls. bioone.org |
Genetic and Molecular Regulation of Prelycopersene Pyrophosphate Biosynthesis
Identification and Characterization of Genes Encoding Prelycopersene Pyrophosphate Synthase
The genes encoding the enzymes responsible for this compound synthesis belong to the broader family of isoprenoid synthase genes. Squalene (B77637) synthase (SQS) and phytoene (B131915) synthase (PSY) are two of the most well-characterized enzymes that can catalyze the formation of this compound from farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).
Research has led to the cloning and characterization of these synthase genes from various organisms. For instance, a gene encoding farnesyl pyrophosphate synthase (FPPS) in Trypanosoma brucei was cloned, sequenced, and expressed. nih.gov The resulting protein has a molecular mass of 42 kDa and contains several conserved motifs found in other FPPSs. nih.gov In the yeast Xanthophyllomyces dendrorhous, genes for both FPP synthase (FPS) and GGPP synthase (crtE) have been functionally characterized. plos.org These genes contain conserved aspartic acid-rich motifs (FARM and SARM) and a chain length determination (CLD) domain, which are characteristic of prenyl transferase enzymes. plos.org
In plants, the trans-isopentenyl diphosphate (B83284) synthase (TIDS) gene family is crucial for terpene diversity. frontiersin.org A study on Cinnamomum camphora identified 10 TIDS genes, with functional characterization revealing that some encode for FPPS and GGPP synthases. frontiersin.org Similarly, seven geranylgeranyl pyrophosphate synthase (GGPS) family members were identified in Taraxacum kok-saghyz, a source of natural rubber. mdpi.com The protein encoded by the crtE gene in Sporobolomyces pararoseus was identified as a functional GGPPS, consisting of 9 exons and 8 introns. frontiersin.org
These studies reveal that the genes encoding these synthases are part of multigene families, allowing for differential regulation and function.
| Gene/Enzyme | Organism | Key Characteristics | Reference(s) |
| Farnesyl Pyrophosphate Synthase (FPPS) | Trypanosoma brucei | 367 amino acids, 42 kDa molecular mass, contains conserved FPPS motifs. Essential for parasite viability. | nih.gov |
| Farnesyl Pyrophosphate Synthase (FPS) | Xanthophyllomyces dendrorhous | Contains conserved FARM, SARM, and CLD motifs. | plos.org |
| Geranylgeranyl Pyrophosphate Synthase (crtE) | Xanthophyllomyces dendrorhous | Contains conserved FARM, SARM, and CLD motifs. | plos.org |
| trans-Isopentenyl Diphosphate Synthases (TIDS) | Cinnamomum camphora | 10 genes identified; encode proteins from 298 to 428 amino acids. Family expanded through segmental duplication. | frontiersin.org |
| Geranylgeranyl Pyrophosphate Synthase (GGPS) | Taraxacum kok-saghyz | 7 family members identified; proteins are located in chloroplasts. | mdpi.com |
| Geranylgeranyl Pyrophosphate Synthase (crtE) | Sporobolomyces pararoseus | Genomic DNA of 1,722 bp with 9 exons; encodes a 377 amino acid protein (42.59 kDa). | frontiersin.org |
Transcriptional Control Mechanisms
The expression of genes encoding this compound synthase is meticulously controlled at the transcriptional level. This regulation involves the interplay of specific DNA sequences within the gene's promoter and transcription factors that bind to them, responding to various internal and external signals.
Promoters are DNA regions upstream of a gene's coding sequence that are crucial for initiating transcription. bibliotekanauki.pl They contain specific short DNA sequences known as cis-regulatory elements (CREs) that act as binding sites for transcription factors (TFs). frontiersin.orgfrontiersin.org The interaction between TFs and CREs determines the rate of transcription. frontiersin.org
Analysis of promoter regions of carotenoid biosynthesis genes, including those for PSY and SQS, has revealed several conserved CREs. These elements can be identified through bioinformatics approaches and validated experimentally. frontiersin.orgnih.gov For example, in grapevine, genome-wide analysis of promoters identified numerous CREs, such as abscisic acid (ABA)-responsive elements and auxin-responsive elements, that show a distinct positional bias towards the transcription start site (TSS). nih.gov Similarly, analysis of genes responsive to iron excess in rice identified specific CREs involved in the stress response. frontiersin.org These CREs can be combined to create synthetic promoters with desired expression patterns, demonstrating their modular nature. mdpi.com
Common transcription factor families that bind to these CREs in plants include MYB, bZIP, NAC, and WRKY. bibliotekanauki.plfrontiersin.org The presence of specific CREs in the promoter region of a this compound synthase gene can predict its expression pattern in response to different stimuli.
| Cis-Regulatory Element (CRE) | Associated Function/Response | Transcription Factor Family (Example) | Reference(s) |
| Abscisic Acid (ABA)-Responsive Element (ABRE) | Response to ABA, drought, and salt stress | bZIP | nih.gov |
| Auxin-Responsive Element (AuxRE) | Response to auxin hormone | ARF | nih.gov |
| W-box | Response to pathogens and stress | WRKY | frontiersin.org |
| MYB Recognition Site | Regulation of secondary metabolism, stress responses | MYB | mdpi.com |
| Iron Deficiency Response Element (IDE) | Response to iron deficiency | - | mdpi.com |
The transcription of this compound synthase genes is highly responsive to both developmental cues and a wide array of environmental factors. frontiersin.org This ensures that carotenoid biosynthesis is aligned with the physiological needs of the plant, such as photosynthesis, hormone production, and stress responses. frontiersin.org
Environmental Factors:
Light: Light is a primary regulator of carotenoid biosynthesis. The expression of many pathway genes, including PSY, is induced by light, which is essential for producing pigments for the photosynthetic apparatus. frontiersin.org
Temperature: Changes in temperature can significantly alter gene expression. scitechnol.com High temperatures can influence the transcription of carotenoid biosynthesis genes, affecting the final pigment composition. frontiersin.org
Drought and Salinity: Abiotic stresses like drought and high salt concentrations often lead to an upregulation of synthase genes. For example, in Arabidopsis, salt stress increases the transcript levels of AtPSY in the roots. frontiersin.org This response is often mediated by the plant hormone abscisic acid (ABA). frontiersin.org
Pathogens and Herbivores: Biotic stressors can trigger epigenetic changes and alter the expression of defense-related genes, which can include those in the carotenoid pathway. scitechnol.com
Developmental Factors:
Embryogenesis: The regulation of gene expression is fundamental to embryonic development, with epigenetic modifications playing a key role in response to environmental cues during this critical stage. longdom.org
Fruit Ripening and Flower Development: Carotenoid accumulation is a hallmark of ripening in many fruits and is crucial for flower coloration. The expression of synthase genes is often dramatically upregulated during these developmental processes, controlled by specific transcription factors. frontiersin.org
Senescence: During leaf senescence, there is a coordinated regulation of carotenoid pathway genes to manage the degradation and remobilization of these compounds. frontiersin.org
These responses are often mediated through epigenetic modifications, such as DNA methylation and histone modifications, which can provide a mechanism for the plant to adapt and retain a "memory" of past environmental exposures. scitechnol.comencyclopedie-environnement.org
Post-Transcriptional and Translational Regulation
Beyond transcriptional control, the biosynthesis of this compound is also fine-tuned at the post-transcriptional and translational levels. These mechanisms allow for rapid adjustments in enzyme production without the need to synthesize new messenger RNA (mRNA).
Alternative splicing is a widespread mechanism in eukaryotes that allows a single gene to produce multiple distinct mRNA transcripts, and consequently, different protein isoforms. nih.govwikipedia.org This process involves the differential inclusion or exclusion of exons from the pre-mRNA. nih.gov
In the context of carotenoid biosynthesis, alternative splicing provides a sophisticated layer of regulation. A notable example is the phytoene synthase (PSY) gene in Arabidopsis. While most plants have a small family of PSY genes, Arabidopsis has only one. nih.gov To compensate, this single gene produces two alternative splice variants (ASVs), designated ASV1 and ASV2. nih.gov
These variants differ in their 5' untranslated regions (5'UTRs):
ASV1 possesses a long 5'UTR and is primarily involved in developmentally regulated carotenoid production, such as during the greening of seedlings (de-etiolation). nih.gov
ASV2 has a short 5'UTR and is induced when a rapid increase in carotenoid synthesis is needed, for instance, under salt stress or sudden changes in light intensity. nih.gov
Crucially, the long 5'UTR of ASV1 contains a sequence that can attenuate its own translation when the flux through the carotenoid pathway is high. nih.gov This region is predicted to form RNA structures that act as a riboswitch, sensing pathway intermediates and providing feedback inhibition at the translational level. nih.gov The short 5'UTR of ASV2 lacks this inhibitory structure, allowing for rapid and high-level protein synthesis when required. nih.gov This 5'UTR-mediated control demonstrates a dynamic regulatory system that adjusts enzyme synthesis in response to metabolic signals.
The final level of control resides in the direct regulation of the this compound synthase enzyme itself. This includes modulating its catalytic activity and controlling its lifespan within the cell through protein degradation.
Allosteric Regulation: The activity of many synthases is controlled by allosteric regulation, where molecules bind to the enzyme at a site other than the active site to either activate or inhibit its function. For phosphoribosyl pyrophosphate synthetase (PRPS), a related enzyme, phosphate (B84403) is an essential allosteric activator, while downstream products like ADP and GDP act as allosteric inhibitors. nih.gov Yeast squalene synthetase activity is inhibited by high concentrations of its substrate, farnesyl pyrophosphate, and is also affected by the ionic strength of the buffer. researchgate.net
Cofactors and Ions: Divalent metal ions are often essential for synthase activity. For squalene synthetase, a divalent metal ion like Mg²⁺ or Mn²⁺ is required for the formation of presqualene pyrophosphate from FPP. researchgate.net
Protein Assembly and Stability: The quaternary structure of the enzyme can play a regulatory role. Human PRPS1 assembles into filaments, and this polymerization stabilizes the binding site for the phosphate activator, thereby increasing enzyme activity. nih.gov The stability and activity of enzymes can also be influenced by their interaction with other proteins or cellular components. mdpi.com Post-translational modifications and the presence of specific protein domains can influence the stability and degradation rate of the enzyme, ensuring that its levels are appropriate for the cell's metabolic state. nih.gov In some prokaryotic systems, RNA-binding proteins like Hfq can regulate the stability of mRNAs, indirectly affecting protein levels. academie-sciences.frnih.gov
Integration of this compound Metabolism into Broader Cellular Signaling Networks
The biosynthesis of this compound, a critical precursor in the carotenoid pathway, is intricately woven into the larger fabric of cellular signaling. Its formation is not an isolated metabolic event but is subject to complex regulatory control by various signaling networks that respond to both internal developmental cues and external environmental stimuli. This regulation is primarily exerted at the level of phytoene synthase (PSY), the enzyme responsible for the synthesis of this compound and its subsequent conversion to phytoene. The integration of this compound metabolism with broader signaling pathways ensures that carotenoid production is aligned with the cell's physiological state and environmental context.
Key signaling networks that influence this compound biosynthesis include light signaling, hormonal signaling, and feedback from other metabolic pathways. These networks modulate the expression and activity of PSY, thereby controlling the flux of precursors into the carotenoid pathway.
Light Signaling and Phytochrome-Interacting Factors
Light is a paramount environmental signal that governs plant growth and development, including the synthesis of photosynthetic pigments like carotenoids. Phytochrome-mediated light signals are crucial regulators of carotenoid biosynthesis. pnas.orgnih.gov Phytochrome-Interacting Factors (PIFs), a family of basic helix-loop-helix transcription factors, are key negative regulators in this process. pnas.orgnih.gov In the dark, PIFs, particularly PIF1, accumulate and directly bind to the promoter of the PSY gene, repressing its expression. pnas.orgnih.gov This ensures that the synthesis of carotenoids, and by extension this compound, is curtailed when light is absent, preventing the accumulation of phototoxic intermediates.
Upon exposure to light, phytochromes become activated and trigger the rapid degradation of PIFs. pnas.orgnih.gov This alleviates the repression of the PSY gene, leading to a swift increase in PSY transcript levels, protein accumulation, and enzymatic activity. pnas.org The subsequent surge in this compound and phytoene synthesis is tightly coordinated with chlorophyll (B73375) biosynthesis, facilitating the proper assembly of the photosynthetic apparatus during de-etiolation (the transition from dark to light growth). pnas.org This light-dependent regulation ensures a coordinated increase in both chlorophyll and carotenoid levels for optimal photosynthetic performance. researchgate.net
Hormonal Regulation: Ethylene (B1197577) and Auxin Crosstalk
In addition to light, plant hormones play a significant role in modulating carotenoid biosynthesis, especially during processes like fruit ripening. Ethylene and auxin are two key hormones that have been shown to influence the pathway, often in a complex interplay with light signaling. frontiersin.org
In tomato fruit, for instance, ethylene is a well-established promoter of ripening and carotenoid accumulation. The expression of genes encoding master regulators of ripening, which in turn activate carotenoid biosynthetic genes, is enhanced by ethylene. frontiersin.org Conversely, the transcription factor ETHYLENE RESPONSE FACTOR.E4 acts as a repressor of carotenoid synthesis, and its downregulation is associated with increased carotenoid levels. frontiersin.org
Auxin also exerts regulatory control over carotenoid biosynthesis. The loss of function of the HIGH PIGMENT-2 (HP2) protein, a negative regulator of photomorphogenesis, leads to an overaccumulation of carotenoids in tomato fruit. This phenotype is associated with altered auxin signaling, including the severe downregulation of AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) genes and changes in the levels of AUXIN RESPONSE FACTOR (ARF) transcripts. frontiersin.org Specifically, the upregulation of Sl-ARF2a and Sl-ARF2b, which are known to promote fruit ripening and carotenoid biosynthesis, is observed in hp2 mutants. frontiersin.org This indicates a complex crosstalk where light signaling, mediated by proteins like HP2, intersects with ethylene and auxin signaling pathways to fine-tune the production of carotenoids, starting from the synthesis of this compound.
Crosstalk with Other Metabolic Pathways
The biosynthesis of this compound is also integrated with other metabolic pathways within the cell, ensuring a balanced allocation of resources and coordinated regulation.
Porphyrin Biosynthesis: There is evidence of crosstalk between the carotenoid and porphyrin (precursor to chlorophyll and heme) biosynthetic pathways. nih.gov Perturbations in one pathway can affect the other, highlighting the need for tight coordination in the production of these essential photosynthetic components. For example, inhibition of carotenoid biosynthesis can impact the regulation of genes involved in the porphyrin pathway. nih.gov
Isoprenoid Precursor Supply: The availability of the precursor geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (MEP) pathway in plastids, is a key determinant of carotenoid synthesis. nih.govbioone.org There is evidence of crosstalk between the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial MEP pathway for isoprenoid biosynthesis. pnas.org Inhibition of the cytosolic pathway can lead to a transient increase in the levels of plastid-derived carotenoids, suggesting a compensatory mechanism to maintain isoprenoid homeostasis. pnas.org
Cell Wall Metabolism: Recent studies have suggested a link between carotenoid biosynthesis and cell wall composition. Inhibition of carotenoid synthesis through the knockout of PSY genes in carrot has been shown to trigger cell wall remodeling. mdpi.com In tobacco, silencing of PSY genes affected the expression of genes involved in the biosynthesis of cell wall components like cellulose (B213188) and pectin. mdpi.com This suggests a signaling mechanism that connects the status of the carotenoid pathway to the regulation of cell wall structure, although the precise molecular links are yet to be fully elucidated.
The following table summarizes the key signaling components and their effects on the regulation of this compound biosynthesis through the modulation of phytoene synthase.
| Signaling Pathway | Key Regulatory Component(s) | Effect on PSY Gene Expression/Activity | Outcome for this compound Biosynthesis | References |
| Light Signaling | Phytochrome-Interacting Factors (e.g., PIF1) | Repression in the dark; derepression in the light | Inhibited in the dark; activated in the light | pnas.orgnih.gov |
| Hormonal Signaling (Ethylene) | Ethylene-responsive transcription factors | Positive and negative regulation | Modulated during fruit ripening | frontiersin.org |
| Hormonal Signaling (Auxin) | AUXIN RESPONSE FACTORs (e.g., Sl-ARF2a, Sl-ARF2b) | Positive regulation | Enhanced during fruit ripening in specific contexts | frontiersin.org |
| Metabolic Crosstalk (Isoprenoid Pathways) | Feedback from cytosolic MVA pathway | Indirect influence on precursor supply | Potential compensatory increase | pnas.org |
| Metabolic Crosstalk (Cell Wall) | Unknown signaling molecules | Indirectly influences related gene expression | Potential coordination with cell wall modifications | mdpi.com |
Occurrence, Distribution, and Functional Significance of Prelycopersene Pyrophosphate Across Biological Systems
Prelycopersene Pyrophosphate in Plant Carotenogenesis (e.g., Solanum lycopersicum, Spinacia oleracea, Arabidopsis thaliana)
This compound is a pivotal, though transient, intermediate in the biosynthesis of carotenoids in plants. This pathway is responsible for the production of a diverse array of pigments that are essential for photosynthesis, photoprotection, and the production of signaling molecules. The initial dedicated step in plant carotenoid biosynthesis is the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form the first C40 carotenoid, phytoene (B131915). This reaction is catalyzed by the enzyme phytoene synthase (PSY). bioone.org The formation of phytoene from GGPP is a two-step process, with this compound (also known as prephytoene pyrophosphate) being the cyclopropylcarbinyl pyrophosphate intermediate.
In the well-studied tomato plant, Solanum lycopersicum, a major model for fruit ripening and carotenoid accumulation, the activity of this compound synthetase has been identified as part of a phytoene synthetase complex located in the plastids. bioone.orgcmdm.tw During the ripening process, there is a significant upregulation of the carotenoid biosynthetic pathway, leading to the massive accumulation of lycopene (B16060), which gives tomatoes their characteristic red color. The conversion of this compound to phytoene is a critical control point in this pathway. researchgate.net
In spinach (Spinacia oleracea), a model for chloroplast biology, carotenoids like lutein (B1675518) and β-carotene are integral components of the photosynthetic apparatus in the thylakoid membranes. The biosynthesis of these carotenoids, and therefore the involvement of this compound, is tightly linked to chloroplast development and the assembly of photosystems.
The following table summarizes the key enzymes and their roles in the initial steps of carotenogenesis in these plant species.
| Plant Species | Key Enzyme(s) | Role in Carotenogenesis |
| Solanum lycopersicum | Phytoene synthase complex (including this compound synthetase) | Catalyzes the formation of this compound and its subsequent conversion to phytoene, a key step in lycopene accumulation during fruit ripening. bioone.orgcmdm.tw |
| Spinacia oleracea | Phytoene synthase | Involved in the synthesis of essential carotenoids for photosynthesis within chloroplasts. |
| Arabidopsis thaliana | Phytoene synthase (single gene with alternative splicing) | Produces different enzyme isoforms for regulated carotenoid biosynthesis in various tissues and under different environmental conditions. nih.gov |
Biosynthesis and Role of this compound in Prokaryotic Systems (e.g., Flavobacterium, Mycobacterium, Thermus thermophilus)
This compound is also a key intermediate in the carotenoid biosynthetic pathways of many prokaryotic organisms. These pathways can be more diverse than those found in plants.
In some species of Flavobacterium, a genus of environmental bacteria known for producing yellow to red pigments, this compound is an intermediate in the synthesis of carotenoids like zeaxanthin (B1683548). nih.gov Studies using inhibitors have helped to elucidate the steps in these pathways, confirming the role of intermediates like this compound. nih.govcapes.gov.br
Mycobacterium species also synthesize carotenoids, and the formation of this compound has been demonstrated in these bacteria. nih.govdntb.gov.uaannualreviews.org In some cases, carotenoid biosynthesis is photoinducible, suggesting a role for these pigments in protecting the bacteria from light-induced damage. nih.gov
The thermophilic bacterium Thermus thermophilus produces unique carotenoids called thermoxanthins. nih.gov The genes and enzymes involved in this pathway, including those responsible for the synthesis of this compound, have been identified. nih.gov The thermostable enzymes from this organism are of particular interest for biotechnological applications. mdpi.commdpi.com
The table below highlights the involvement of this compound in the carotenoid biosynthesis of these prokaryotes.
| Prokaryotic Species | Key Enzyme(s) | Role in Carotenogenesis |
| Flavobacterium sp. | Phytoene synthase | Intermediate in the synthesis of zeaxanthin and other carotenoids. nih.gov |
| Mycobacterium sp. | Prephytoene pyrophosphate synthetase | Involved in photoinducible carotenoid biosynthesis. nih.govdntb.gov.ua |
| Thermus thermophilus | This compound synthetase | Part of the pathway for the synthesis of thermoxanthins. nih.gov |
This compound in Fungal Systems (e.g., Yeast)
In fungi, carotenoid biosynthesis also proceeds through the formation of this compound. nih.gov While not all fungi produce carotenoids, those that do, such as the red yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyffia), are important industrial sources of these pigments.
In the context of yeast, such as Saccharomyces cerevisiae, which is not a natural producer of carotenoids, the necessary genes from other organisms can be introduced to engineer carotenoid production. nih.gov These engineered pathways rely on the fundamental biochemistry of this compound formation. The study of carotenoid biosynthesis in fungi has revealed interesting evolutionary aspects, such as gene fusions where a single protein possesses both phytoene synthase and lycopene cyclase activities. mdpi.com
The role of pyrophosphate in yeast metabolism is well-established, being a byproduct of many biosynthetic reactions. ymdb.ca The management of pyrophosphate levels is critical for cellular function. nih.gov
The following table summarizes the significance of this compound in fungal systems.
| Fungal System | Key Enzyme(s) | Role in Carotenogenesis |
| Yeast (Saccharomyces cerevisiae) | Exogenous phytoene synthase (in engineered strains) | Engineered pathways for carotenoid production utilize the formation of this compound. nih.gov |
| Carotenogenic Fungi | Phytoene synthase/lycopene cyclase (fusion protein in some species) | Catalyzes early steps in the synthesis of various fungal carotenoids. mdpi.com |
Comparative Biochemical and Genetic Studies of this compound Pathways Across Domains of Life
Comparative studies of the enzymes and genes involved in this compound synthesis and conversion reveal fascinating evolutionary relationships and biochemical diversity across the domains of life. The core mechanism of condensing two C20 units to form a C40 backbone is conserved, but the enzymes catalyzing this reaction, the phytoene synthases, show significant variation.
The evolution of carotenoid biosynthetic pathways is thought to have its roots in prokaryotes. d-nb.info These pathways have been shaped by gene duplication, horizontal gene transfer, and the evolution of novel enzyme functions. d-nb.infoasm.org For instance, the phytoene synthase in bacteria is distinct from the one found in plants and cyanobacteria, suggesting different evolutionary origins.
Directed evolution experiments have been used to alter the substrate specificity of carotenoid synthases, demonstrating the potential for creating novel carotenoid structures. caltech.edunih.gov This highlights the adaptability of the enzymes that utilize this compound as an intermediate.
Genetic and biochemical comparisons have also shed light on the regulation of these pathways. In some bacteria, the expression of carotenoid biosynthesis genes is controlled by transcriptional regulators that can sense the presence of isoprenoid pyrophosphate precursors. frontiersin.org In plants, the regulation is more complex, involving developmental and environmental cues that act at multiple levels. researchgate.netnih.gov
The table below provides a comparative overview of this compound pathways.
| Feature | Prokaryotes | Fungi | Plants |
| Enzyme Structure | Generally monofunctional enzymes. | Can have bifunctional fusion proteins (phytoene synthase and lycopene cyclase). mdpi.com | Monofunctional phytoene synthase, often part of a larger complex. cmdm.tw |
| Genetic Organization | Often organized in operons. | Genes may be clustered. | Genes are typically dispersed in the genome. |
| Regulation | Can be regulated by transcriptional repressors sensing isoprenoid pyrophosphates. frontiersin.org | Often regulated by light and other environmental stresses. encyclopedia.pub | Complex regulation by developmental cues, light, hormones, and stress, involving alternative splicing. nih.gov |
| Evolutionary Aspects | Believed to be the origin of carotenoid biosynthesis. d-nb.info | Evidence of horizontal gene transfer of carotenoid biosynthesis genes. mdpi.com | Pathway inherited from the cyanobacterial endosymbiont. nih.gov |
Advanced Methodologies for Research on Prelycopersene Pyrophosphate
In Vitro Enzymatic Assay Development and Optimization for Prelycopersene Pyrophosphate Synthesis and Conversion
The development of in vitro enzymatic assays is fundamental to understanding the synthesis and conversion of this compound. These assays allow for the detailed study of enzyme kinetics and the effects of various substrates and inhibitors in a controlled environment.
A common approach involves the use of purified or partially purified enzymes, such as this compound synthase (phytoene synthase), and the substrate, geranylgeranyl pyrophosphate (GGPP). The reaction progress can be monitored by quantifying the production of pyrophosphate (PPi), a byproduct of the condensation of two GGPP molecules to form this compound. Spectrophotometric assays, such as the EnzChek Pyrophosphate Assay Kit, provide a rapid and sensitive method for PPi detection. nih.govfishersci.dk In this assay, inorganic pyrophosphatase hydrolyzes PPi to two molecules of phosphate (B84403), which then participate in a reaction catalyzed by purine (B94841) nucleoside phosphorylase (PNP), leading to a measurable change in absorbance. fishersci.dk
Optimization of these assays involves adjusting parameters such as pH, temperature, and the concentration of divalent metal ions like Mg2+ or Mn2+, which are often essential for enzyme activity. researchgate.net For instance, studies on squalene (B77637) synthetase, an enzyme with a similar mechanism, have shown that a divalent metal ion is crucial for the formation of the intermediate presqualene pyrophosphate. researchgate.net The buffer system used can also significantly impact enzyme activity, with factors like ionic strength and the presence of specific ions like phosphate potentially influencing the reaction rate. researchgate.net
The table below summarizes key components and considerations for developing an in vitro assay for this compound synthesis.
| Component | Description | Considerations |
| Enzyme Source | Purified or partially purified this compound synthase. | Purity affects the specificity of the assay. |
| Substrate | Geranylgeranyl pyrophosphate (GGPP). | Concentration should be varied for kinetic studies. |
| Cofactors | Divalent metal ions (e.g., Mg2+, Mn2+). | Optimal concentration needs to be determined. researchgate.net |
| Buffer | Provides a stable pH environment. | pH optimum and buffer composition can influence enzyme activity. researchgate.net |
| Detection Method | Quantification of pyrophosphate (PPi) or direct analysis of this compound. | Spectrophotometric kits or chromatographic methods can be used. nih.govfishersci.dk |
Application of Radiotracer and Stable Isotope Labeling Techniques for Pathway Elucidation
Isotopic labeling techniques are powerful tools for tracing the metabolic fate of precursors and elucidating biosynthetic pathways. Both radioactive and stable isotopes are employed to study the formation of this compound and its subsequent conversion to phytoene (B131915).
Radiotracers, such as ¹⁴C-labeled precursors, have historically been used to track the incorporation of atoms into carotenoids. dtic.mil By feeding organisms or cell-free extracts with a labeled substrate, researchers can follow the radioactivity through the pathway, identifying intermediates and products.
More recently, stable isotope labeling, particularly with ¹³C, has become a preferred method due to safety and the analytical power of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In a typical experiment, a ¹³C-labeled precursor, such as ¹³C-glucose, is supplied to a biological system, leading to the incorporation of ¹³C into downstream metabolites, including this compound. nih.govboku.ac.at The mass shift resulting from the incorporation of ¹³C allows for the unambiguous identification and quantification of labeled molecules using LC-MS. nih.govboku.ac.at This approach has been successfully used to produce ¹³C-labeled carotenoids like lycopene (B16060) and phytoene in engineered E. coli. nih.gov
The use of stable isotopes also facilitates metabolic flux analysis, providing quantitative insights into the rates of different reactions in the pathway. nih.gov By analyzing the distribution of isotopes in various metabolites, researchers can model the flow of carbon through the carotenoid biosynthetic pathway.
Protein Purification Strategies and Characterization of this compound Synthase
The purification and characterization of this compound synthase (also known as phytoene synthase) are crucial for understanding its structure, function, and regulatory mechanisms. This enzyme catalyzes the first committed step in carotenoid biosynthesis: the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form this compound.
Purification strategies typically involve multiple chromatographic steps to isolate the enzyme from a crude cellular extract. Common techniques include:
Affinity Chromatography: This method utilizes a ligand that specifically binds to the enzyme of interest. For enzymes that are expressed with a tag (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) is a powerful purification step. nih.gov
Ion Exchange Chromatography: This technique separates proteins based on their net charge.
Size Exclusion Chromatography (Gel Filtration): This method separates proteins based on their size and shape.
Once purified, the enzyme is characterized to determine its physical and kinetic properties. The molecular weight of the native enzyme and its subunits can be determined by techniques like size exclusion chromatography and SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov Kinetic parameters, such as the Michaelis constant (Km) for its substrate (GGPP) and the maximum reaction velocity (Vmax), are determined through in vitro enzymatic assays as described previously. nih.gov Studies on similar enzymes, like phosphoribosylpyrophosphate synthetase, have shown the importance of determining affinity constants for substrates and the effects of inhibitors. nih.gov
Research has indicated that this compound synthase can exist as part of a larger complex with other enzymes in the carotenoid pathway, such as phytoene desaturase. cmdm.tw Understanding the composition and regulation of this complex is an active area of research.
Genetic Engineering Approaches for Pathway Modulation (e.g., Gene Disruption, Overexpression, Reporter Gene Systems)
Genetic engineering provides powerful tools to manipulate the carotenoid biosynthetic pathway, offering insights into the role of this compound and its synthase. researchgate.net These approaches include overexpressing or disrupting the gene encoding this compound synthase (often denoted as crtB in bacteria or PSY in plants). bohrium.comnih.gov
Overexpression: Increasing the expression of the this compound synthase gene can lead to an accumulation of its product, phytoene, and subsequent carotenoids. tandfonline.comfrontiersin.org This "push" strategy has been widely used to enhance the carotenoid content in various organisms. frontiersin.org For example, overexpressing the PSY gene in rice and other crops has been a key strategy in developing "Golden Rice" and other biofortified foods. tandfonline.com
Gene Disruption: Conversely, disrupting or "knocking out" the gene for this compound synthase blocks the pathway at this crucial step. This can be achieved through techniques like homologous recombination or CRISPR-Cas9 gene editing. nih.govfrontiersin.org Analyzing the metabolic consequences of gene disruption helps to confirm the function of the gene and can lead to the accumulation of the precursor, GGPP. In some cases, disrupting downstream genes, such as phytoene desaturase (crtI), can lead to the accumulation of this compound's immediate product, phytoene. nih.gov
Reporter Gene Systems: These systems involve fusing the promoter of the this compound synthase gene to a reporter gene (e.g., encoding green fluorescent protein or β-glucuronidase). This allows researchers to study the transcriptional regulation of the synthase gene under different conditions.
The table below provides examples of genetic engineering strategies and their outcomes in carotenoid research.
| Genetic Engineering Strategy | Target Gene | Organism | Outcome | Reference |
| Overexpression | Phytoene synthase (PSY) | Rice | Increased β-carotene and total carotenoids | tandfonline.com |
| Gene Disruption/Replacement | cruF-crtB (fused phytoene synthase) | Rhodothermus marinus | Production of lycopene instead of native carotenoids | nih.gov |
| Gene Disruption | Phytoene desaturase (crtI) | Escherichia coli | Accumulation of phytoene | nih.gov |
Spectroscopic and Chromatographic Techniques for Intermediate and Product Analysis (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
The analysis of the hydrophobic intermediates and products in the carotenoid pathway, including this compound and phytoene, requires effective separation and detection methods. Chromatographic and spectroscopic techniques are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of carotenoids and their precursors. creative-proteomics.comd-nb.info Due to the nonpolar nature of these compounds, reversed-phase HPLC with C18 or C30 columns is commonly employed. creative-proteomics.combohrium.com The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether. d-nb.infobohrium.com Detection is often achieved using a UV-Vis detector, as the conjugated double bond systems of carotenoids absorb light in the visible region. bohrium.com Phytoene, a product derived from this compound, is colorless but absorbs UV light.
Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for the qualitative analysis and preparative isolation of carotenoids. researchgate.net While less resolving than HPLC, it is useful for monitoring reaction progress and purifying compounds from extracts. researchgate.net
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is essential for the structural elucidation and confirmation of intermediates. creative-proteomics.comnih.gov MS provides molecular weight information and fragmentation patterns that help to identify specific compounds. nih.gov Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often used for the ionization of the relatively nonpolar carotenoids. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural determination of purified compounds, including the stereochemistry of molecules. researchgate.net
The following table summarizes the application of these techniques in the analysis of carotenoid pathway components.
| Technique | Application | Information Obtained |
| HPLC | Separation and quantification of carotenoids and intermediates. | Retention time, peak area (concentration). creative-proteomics.comd-nb.info |
| TLC | Qualitative analysis and preparative separation. | Rf value, separation of compounds. researchgate.net |
| LC-MS | Identification and structural confirmation. | Molecular weight, fragmentation patterns. creative-proteomics.comnih.gov |
| NMR | Detailed structural elucidation. | Chemical structure, stereochemistry. researchgate.net |
Evolutionary Perspectives of Prelycopersene Pyrophosphate Biosynthesis
Phylogenetic Analysis of Prelycopersene Pyrophosphate Synthase Homologs Across Species
This compound synthase is a key enzyme that catalyzes the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules. It is often a component of the larger phytoene (B131915) synthase enzyme complex. nih.gov Phylogenetic analyses of its homologs, primarily Geranylgeranyl Pyrophosphate Synthase (GGPPS) and Farnesyl Pyrophosphate Synthase (FPPS), reveal a complex evolutionary history characterized by both conservation and lineage-specific diversification.
Studies across a wide range of organisms—from bacteria and fungi to plants and insects—show that these enzymes are highly conserved but also exhibit significant divergence that reflects their functional roles in different metabolic contexts. researchgate.netmdpi.com For instance, a phylogenetic tree constructed using GGPPS amino acid sequences from insects, vertebrates, fungi, bacteria, and plants indicates that the GGPPS of insects and vertebrates cluster together, showing a close relationship to fungal GGPPS. frontiersin.org In plants, the GGPPS gene family has expanded, with multiple paralogs present in many species, suggesting lineage-specific evolution and functional specialization. ethz.chmdpi.com This expansion allows for the differential regulation of GGPP production for various metabolic pathways, including the biosynthesis of carotenoids, chlorophylls (B1240455), and hormones like gibberellins (B7789140) and abscisic acid. mdpi.comnih.gov
The table below summarizes key findings from phylogenetic studies of GGPPS homologs, which are representative of this compound synthase evolution.
| Organism Group | Key Phylogenetic Features | Functional Implications |
| Plants | Lineage-specific expansion and divergence of GGPPS genes. ethz.ch | Specialization for producing GGPP as a precursor for primary and specialized metabolites like carotenoids, chlorophylls, and phytohormones. frontiersin.orgmdpi.com |
| Insects | Insect GGPPS is highly conserved and clusters with vertebrate homologs, showing a close relationship to fungal GGPPS. frontiersin.org | Essential for various physiological processes, including isoprenoid biosynthesis, protein prenylation, and the production of hormones and pheromones. researchgate.netfrontiersin.org |
| Crustaceans | FPPS proteins cluster together and are distinctly separated from other species. mdpi.com | Reflects the unique role of FPPS in the synthesis of the crustacean-specific hormone methyl farnesoate. mdpi.com |
| Purple Bacteria | Carotenoid biosynthesis genes are part of photosynthesis gene clusters distributed by horizontal gene transfer. mdpi.com | Facilitates the production of specific carotenoids like spheroidene (B75920) and spirilloxanthin, which are integral to their photosynthetic apparatus. mdpi.comnih.gov |
Evolutionary Trajectories of Isoprenoid Biosynthesis Pathways Pertinent to this compound
The biosynthesis of this compound is a step within the much larger and more ancient isoprenoid pathway. The evolutionary trajectory of this pathway begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net Two distinct and ancient pathways evolved to produce these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. pnas.org
Genomic data suggest that the MVA pathway is ancestral to archaebacteria, while the MEP pathway (also known as the DXP pathway) is ancestral to eubacteria. pnas.org Eukaryotes appear to have a chimeric origin, inheriting genes from both prokaryotic lineages. pnas.org In higher plants, for example, the MVA pathway operates in the cytosol to produce precursors for sterols, while the MEP pathway functions in plastids to generate precursors for carotenoids (via this compound), chlorophylls, and other plastidic isoprenoids. researchgate.netpnas.org
The evolution of enzymes at key branch points has been a major driver of isoprenoid diversity. The specificity of carotenoid synthases, for instance, determines the backbone structure of the resulting carotenoid (e.g., C30 vs. C40). nih.gov These enzymes are highly specific in their substrate selection, thereby channeling metabolites into a particular product line and limiting the production of unwanted by-products. nih.gov The evolution of new enzyme specificities, even through minor amino acid substitutions, can rapidly give rise to entirely new carotenoid pathways. nih.gov
Furthermore, the generation of pyrophosphate (PPi) during reactions like the synthesis of this compound is an evolutionarily significant mechanism. The subsequent hydrolysis of PPi by ubiquitous pyrophosphatases renders these biosynthetic steps effectively irreversible, providing a strong thermodynamic push that "vectorializes" metabolism toward growth and the synthesis of complex molecules. frontiersin.orgpatrinum.ch
Examination of Horizontal Gene Transfer Events Influencing Pathway Distribution and Diversity
Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a profound role in the evolution and distribution of carotenoid biosynthesis pathways. nih.govnih.gov This process is particularly prevalent in microorganisms, where genes for entire metabolic pathways are often clustered together in operons, facilitating their transfer as a single unit. mdpi.comnih.gov
Phylogenetic analyses have provided compelling evidence for numerous HGT events that have spread the capacity for carotenoid synthesis across diverse and unrelated lineages. nih.gov
Purple Bacteria: The genes for carotenoid biosynthesis are located within photosynthesis gene clusters that have been distributed among different purple bacterial species via HGT. mdpi.com This has allowed different lineages to acquire the ability to produce specific carotenoids essential for their light-harvesting complexes. nih.gov
Heterotrophic Protists: Some non-photosynthetic marine protists have acquired a trifunctional gene for β-carotene biosynthesis through HGT from bacteria or archaea. This reveals a remarkable case of parallel evolution where divergent protistan lineages independently gained the ability to produce carotenoids. nih.gov
Insects (Aphids): A striking example of HGT into a multicellular eukaryote involves the pea aphid (Acyrthosiphon pisum). Aphids acquired a suite of genes necessary for carotenoid biosynthesis, including Geranylgeranyl pyrophosphate synthase (GPS), Phytoene synthase (PS), and Carotenoid desaturase (CD), from fungi. biorxiv.orgbiorxiv.org This allows them to synthesize their own carotenoids, which are responsible for their body color polymorphism (red and green), a trait that influences their ecological interactions. biorxiv.org
These HGT events demonstrate that the distribution of pathways involving this compound is not solely governed by vertical descent. Instead, it is a dynamic mosaic shaped by the acquisition of novel metabolic capabilities from disparate sources, leading to significant evolutionary innovation and adaptation. nih.govbiorxiv.org
Q & A
Q. Advanced Research Focus
- Use ¹³C- or ²H-labeled IPP to trace metabolic incorporation into GGPP and this compound.
- Combine with pulse-chase experiments in isolated plastids to quantify intermediate turnover rates.
- Analyze products via LC-MS/MS with selected reaction monitoring (SRM) for high sensitivity .
- Normalize data against non-labeled controls to account for isotopic dilution effects.
What analytical techniques confirm the purity and specificity of this compound synthetase?
Q. Basic Research Focus
- SDS-PAGE : A single band at ~40 kDa indicates subunit purity .
- Kinetic assays : Measure and for IPP to distinguish activity from related enzymes (e.g., farnesyl pyrophosphate synthetase).
- Inhibition studies : Use pyrophosphate analogs (e.g., Fosmidomycin) to test competitive inhibition profiles .
How can researchers address discrepancies in enzymatic activity under varying pH or cofactor conditions?
Q. Advanced Research Focus
- Perform Michaelis-Menten kinetics across pH gradients (e.g., 6.0–8.5) to identify optimal activity ranges.
- Test cofactor dependencies (e.g., Mg²⁺ vs. Mn²⁺) using chelating agents (EDTA) to quash non-specific metal interactions.
- Use circular dichroism (CD) spectroscopy to assess structural changes impacting activity .
What is the relationship between this compound and other isoprenoid intermediates?
Basic Research Focus
this compound is a branch-point intermediate:
- In carotenoid biosynthesis , it is converted to phytoene via lycopersene pyrophosphate .
- In diterpene pathways , GGPP serves as a precursor for gibberellins and chlorophyll side chains.
Methodologically, gene knockout studies (e.g., CRISPR-Cas9) in tomato plastids can elucidate pathway prioritization .
What statistical frameworks are appropriate for analyzing enzyme kinetic data?
Q. Advanced Research Focus
- Use nonlinear regression (e.g., GraphPad Prism) to calculate , , and .
- Apply ANOVA with Tukey’s post-hoc test to compare activity across experimental conditions (e.g., wild-type vs. mutant enzymes).
- Validate model fits using Akaike’s Information Criterion (AIC) to avoid overfitting .
How does the dissociation of the phytoene synthetase complex impact carotenoid engineering?
Advanced Research Focus
The dissociation into subunits (e.g., this compound synthetase) reveals modularity in carotenoid biosynthesis. Researchers can:
- Overexpress individual subunits to bypass rate-limiting steps.
- Use heterologous expression in E. coli or yeast to reconstitute pathways for high-yield phytoene production .
- Apply cryo-EM to study subunit interactions and engineer stable complexes .
How can enzyme function be validated in reconstituted in vitro systems?
Q. Advanced Research Focus
Combine purified subunits (e.g., this compound synthetase) with GGPP and IPP.
Quantify phytoene formation via UV-Vis spectroscopy (absorbance at 286 nm) .
Use ¹H-NMR to confirm stereochemical fidelity of products.
Compare turnover rates with native plastid extracts to assess reconstitution efficiency .
Methodological Notes
- Replication : Always include biological triplicates and technical duplicates to account for variability .
- Data Reporting : Follow Pharmaceutical Research guidelines for materials, methods, and statistical rigor .
- Ethical Compliance : For plant studies, adhere to institutional biosafety protocols for genetically modified organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
